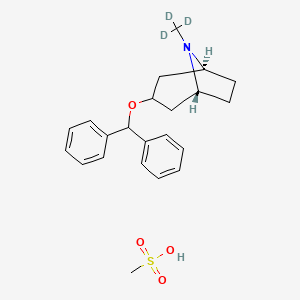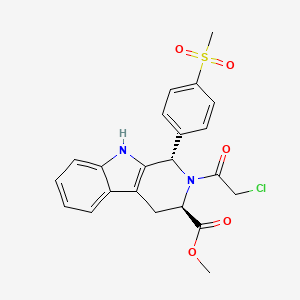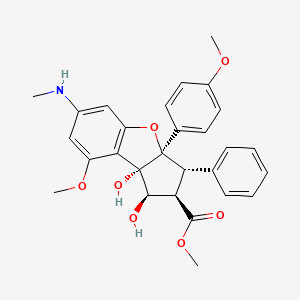
Vlhddllea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Vlhddllea involves the synthesis of the peptide sequence Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Vlhddllea, being a peptide, can undergo various chemical reactions typical of peptides. These include:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues, although this compound does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced, but this compound does not contain cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through chemical modification or mutagenesis.
Hydrolysis: Peptides can be hydrolyzed by proteases, breaking down the peptide into smaller fragments or individual amino acids.
Wissenschaftliche Forschungsanwendungen
Vlhddllea has several scientific research applications:
Immunology: It is used to study the immune response, particularly in the context of graft versus host disease (GvHD).
Transplantation: The peptide is used in research to improve the outcomes of hematopoietic stem cell transplantation by targeting minor histocompatibility antigens.
Wirkmechanismus
Vlhddllea exerts its effects by being presented on the surface of cells by the HLA-A0201 molecule. This presentation allows HLA-A0201-restricted cytotoxic T cells to recognize and bind to the peptide, leading to the activation of the T cells. The activated T cells can then target and destroy cells expressing the peptide, which is particularly relevant in the context of graft versus host disease and cancer .
Vergleich Mit ähnlichen Verbindungen
Vlhddllea is unique in its specific recognition by HLA-A*0201-restricted cytotoxic T cells. Similar compounds include other peptides derived from minor histocompatibility antigens, such as:
HA-2: Another minor histocompatibility antigen peptide recognized by different HLA molecules.
HA-8: A peptide derived from a different minor histocompatibility antigen, also involved in immune responses.
HA-3: Another peptide from a minor histocompatibility antigen, with different HLA restrictions.
These peptides share the common feature of being recognized by specific HLA-restricted T cells, but each has unique sequences and specificities that make them distinct from this compound.
Eigenschaften
Molekularformel |
C45H73N11O16 |
|---|---|
Molekulargewicht |
1024.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H73N11O16/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1 |
InChI-Schlüssel |
FUJDJURUVMMEDF-PFCVTPPASA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
